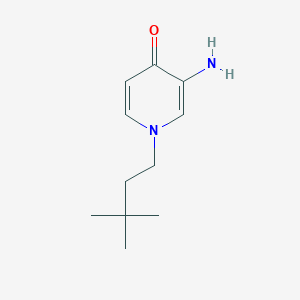
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a pyridinone ring substituted with an amino group and a 3,3-dimethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one typically involves the reaction of a pyridinone precursor with an appropriate amine and alkylating agent. One common method involves the use of 3,3-dimethylbutylamine and a pyridinone derivative under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, dihydropyridine derivatives from reduction, and various substituted pyridinones from nucleophilic substitution .
Scientific Research Applications
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydrophobic 3,3-dimethylbutyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3,3-dimethylbutyl)-1,3-dimethylthiourea: Similar structure but contains a thiourea group instead of a pyridinone ring.
3-Amino-1-[4-(3,3-dimethylbutyl)-1-piperazinyl]-1-butanone: Contains a piperazine ring and a butanone group, differing in both structure and reactivity.
Uniqueness
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties.
Biological Activity
3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one (CAS No. 1556922-76-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N2O, with a molecular weight of 194.27 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds often exhibit significant antimicrobial properties. For instance:
- Case Study : A study evaluated various dihydropyridine derivatives and found that certain modifications enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Dihydropyridine compounds have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators:
- Research Findings : In vitro studies on similar compounds have shown the ability to reduce nitric oxide production in macrophages, indicating a potential for anti-inflammatory applications .
Cytotoxicity and Cancer Research
The cytotoxic effects of dihydropyridine derivatives have also been explored in cancer research:
- Case Study : Some studies have demonstrated that modifications in the dihydropyridine structure can lead to increased cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer cells .
Summary of Biological Activity
The following table summarizes the biological activities associated with this compound and its derivatives:
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-amino-1-(3,3-dimethylbutyl)pyridin-4-one |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)5-7-13-6-4-10(14)9(12)8-13/h4,6,8H,5,7,12H2,1-3H3 |
InChI Key |
ZFZYRBGAECXCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1C=CC(=O)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















